molecular formula C14H12N4O2S2 B5599037 4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide CAS No. 5744-46-7

4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No. B5599037
CAS RN: 5744-46-7
M. Wt: 332.4 g/mol
InChI Key: KYRVEMOUFOQCBX-UHFFFAOYSA-N
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Description

The chemical “4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide” belongs to a class of compounds that exhibit significant interest due to their potential applications in various fields of chemistry and pharmacology. The compound is characterized by its unique structure, combining pyridinyl, thiazolyl, and benzenesulfonamide moieties, which suggest diverse reactivity and biological activity.

Synthesis Analysis

The synthesis of compounds related to this structure often involves multi-step chemical reactions, combining various synthesis techniques such as palladium-catalyzed direct C–H arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts (Rossi et al., 2014). Such methods allow for the introduction of multiple aryl groups to the heteroarene core, enhancing the compound's complexity and potential biological activity.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings fused with heteroatoms like nitrogen and sulfur, contributing to their chemical stability and reactivity. The structural analysis often involves spectroscopic methods and computational chemistry to determine conformational preferences and electronic properties, aiding in understanding their interaction with biological targets.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, facilitated by their functional groups. The amino group in the benzenesulfonamide moiety and the heterocyclic components offer sites for nucleophilic and electrophilic reactions, respectively. Such reactivities are crucial for further modifications and optimizations of the compound's biological activities (Petrov & Androsov, 2013).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c15-22(19,20)12-3-1-11(2-4-12)17-14-18-13(9-21-14)10-5-7-16-8-6-10/h1-9H,(H,17,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVEMOUFOQCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972919
Record name 4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5744467

CAS RN

5744-46-7
Record name 4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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